4-Amino-1-cyclopropyl-2-methylbutan-1-one is a complex organic compound with significant relevance in medicinal chemistry. This compound features a cyclopropyl group, an amino group, and a ketone functional group, contributing to its potential biological activities. The systematic name reflects its structural components, providing insight into its chemical behavior and interactions.
The compound has been synthesized through various methods, often involving multi-step reactions that incorporate cyclopropyl and amino functionalities. Patent literature and scientific articles document these synthetic pathways, highlighting the compound's importance in pharmaceutical applications.
4-Amino-1-cyclopropyl-2-methylbutan-1-one is classified as an amino ketone. It is part of a broader category of compounds that exhibit neuropharmacological properties, making it a candidate for drug development targeting various neurological disorders.
The synthesis of 4-amino-1-cyclopropyl-2-methylbutan-1-one typically involves several key steps:
For instance, one method involves reacting cyclopropyl amines with butyric acid derivatives under controlled conditions to yield the desired product efficiently .
The molecular formula of 4-amino-1-cyclopropyl-2-methylbutan-1-one is . Its structure can be represented as follows:
4-Amino-1-cyclopropyl-2-methylbutan-1-one participates in various chemical reactions:
These reactions are critical for developing analogs with enhanced biological activity .
The mechanism of action for 4-amino-1-cyclopropyl-2-methylbutan-1-one primarily involves its interaction with neurotransmitter systems. It may modulate receptor activity or inhibit enzymatic pathways related to neurotransmitter degradation.
Relevant data indicate that variations in synthesis methods can affect these properties significantly .
4-Amino-1-cyclopropyl-2-methylbutan-1-one is primarily utilized in scientific research:
Its unique structural features make it a valuable candidate for further exploration in drug discovery and development initiatives aimed at improving therapeutic efficacy against various conditions.
The strategic disconnection of 4-amino-1-cyclopropyl-2-methylbutan-1-one reveals two primary retrosynthetic pathways centered on the cyclopropane ring's construction and the amino-ketone functionality. The first approach disconnects the C1 carbonyl bond, revealing a cyclopropyl Grignard reagent and a protected 4-aminobutane nitrile as potential precursors. This leverages the electrophilicity of the nitrile group toward organometallic addition, followed by hydrolysis to the ketone [1]. The second pathway disconnects at the cyclopropane-adjacent bond, identifying ethyl (dimethylsulfuranylidene)acetate (EDSA) as a key cyclopropanation reagent for Michael acceptors derived from amino acid precursors. Weinreb amides serve as protected amino acid derivatives that can be converted to α,β-unsaturated carbonyl systems for EDSA-mediated [2+1] cycloaddition – a method proven effective for cyclopropyl peptidomimetics [1] [3].
Table 1: Retrosynthetic Disconnection Strategies
Disconnection Site | Synthon Pair | Precursor | Key Transformation |
---|---|---|---|
C1-carbonyl bond | Cyclopropyl anion + acyl cation equivalent | Cyclopropylmagnesium bromide + 4-(N-protected amino)butanenitrile | Grignard addition-hydrolysis |
Cyclopropane-Cβ bond | EDSA ylide + enone | Ethyl (dimethylsulfuranylidene)acetate + N-protected amino acid-derived enone | [2+1] Cycloaddition |
Cα-amino group | Ketone + amine | 1-Cyclopropyl-2-methyl-4-oxobutane + ammonia | Reductive amination |
Stereocontrol in cyclopropane synthesis employs chiral auxiliaries, asymmetric catalysis, and biocatalysis. The Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts achieves >98% enantiomeric excess (ee) for analogous cyclopropyl carbinols, as demonstrated in the synthesis of antifungal agents like (R)-1-(4'-chlorophenyl)-1-cyclopropylmethanol [4]. For amino-ketone systems, enzymatic resolutions using lipases (e.g., Candida antarctica lipase B) selectively hydrolyze or acylates the undesired enantiomer. This method attained 98% ee for 1-(4'-chlorophenyl)-1-cyclopropylmethanol via kinetic resolution, with 85.5% yield of the (R)-enantiomer [4]. Baker's yeast-mediated reductions offer complementary stereoselectivity, yielding the (S)-alcohol with 96% ee, albeit at lower conversion rates (12%) [4]. Transferring these methodologies to 4-amino-1-cyclopropyl-2-methylbutan-1-one synthesis would require protecting group strategies (e.g., tert-butoxycarbonyl, BOC) to prevent amine interference during ketone reduction or cyclopropanation.
Weinreb amide chemistry provides a cornerstone for amino-ketone synthesis. Conversion of N-protected amino acids to their Weinreb amides enables controlled carbonyl addition, generating ketones without over-addition to alcohols. This approach was utilized in pyridinylimidazole inhibitors where α-aminoketones were synthesized via Grignard additions to Weinreb amides (e.g., reaction of cyclopropylmagnesium bromide with N-BOC-aminobutyl Weinreb amide) [3]. Neber rearrangement offers an alternative route: tosylated oximes derived from cyclopropyl carbonyl compounds undergo base-induced rearrangement to α-aminoketones. This method was applied in RIPK2 inhibitor synthesis to construct thieno[3,2-d]pyrimidine scaffolds with embedded amino-ketone functionalities [5]. Transition metal catalysis enhances efficiency; palladium-catalyzed aminations enable direct introduction of amine groups to cyclopropyl ketone precursors. For example, Buchwald-Hartwig coupling of 1-cyclopropyl-2-methyl-4-bromobutanone with ammonia surrogates (e.g., benzophenone imine) followed by hydrolysis delivers the primary amino group [3] [5].
Table 2: Catalytic Systems for Amino-Ketone Synthesis
Method | Catalyst/Reagent | Reaction Conditions | Yield Range | Limitations |
---|---|---|---|---|
Weinreb amide addition | Grignard reagents (e.g., cyclopropylMgBr) | Anhydrous THF, −78°C to 25°C | 65–85% | Sensitive to steric hindrance |
Neber rearrangement | Base (e.g., KOtBu), TosCl | Stepwise: Oxime formation → tosylation → rearrangement | 40–60% | Competing Beckmann rearrangement |
Reductive amination | NaBH₃CN, Pd/C-H₂ | Methanol, pH 5–6 (acetic acid) | 70–90% | Requires stable ketone precursor |
Buchwald-Hartwig amination | Pd₂(dba)₃, XantPhos | Toluene, 80–110°C | 50–75% | Halogenated substrate required |
Sustainable cyclopropane synthesis minimizes hazardous reagents and energy consumption. Flow chemistry intensifies EDSA-based cyclopropanations: continuous flow reactors reduce reaction times from hours to minutes while improving yields by 15–20% compared to batch processes, as validated in thienopyrimidine synthesis [5]. Biocatalytic cyclopropanations using engineered cytochrome P450 enzymes achieve asymmetric cyclopropanation without metal carbenoids. Although not yet applied to this specific target, P450-catalyzed cyclopropanation of alkenes with diazoacetate surrogates provides enantiopure cyclopropanes with >99% ee, suggesting applicability to amino acid-derived substrates [4]. Microwave-assisted Radzisewski cyclizations enable rapid imidazole formation for related heterocycles, reducing reaction times from 12 hours to 30 minutes at 150°C, which could be adapted for cyclopropylaminoimidazole intermediates en route to the target ketone [3]. Solvent-free conditions using clay catalysts (e.g., montmorillonite K10) facilitate cyclopropyl ring closures via intramolecular nucleophilic displacement, achieving 90% conversion with minimal waste [1] [4].
Table 3: Green Chemistry Approaches to Cyclopropane Rings
Innovation | Key Metrics | Environmental Advantage | Applicability to Target |
---|---|---|---|
Continuous flow EDSA cyclopropanation | 90% yield, residence time: 5 min | 50% reduction in solvent use, no exotherm risk | Direct application to α,β-unsaturated amino acid derivatives |
P450 enzyme cyclopropanation | >99% ee, 20 g/L productivity | Biodegradable catalysts, water-based medium | Requires diazoester stabilization |
Microwave-enhanced cyclizations | 85% yield, 30 min vs. 12 h | 70% energy reduction | Adaptable for cyclopropyl-heterocycle formation |
Solvent-free clay catalysis | 90% conversion, E-factor*: 0.3 | Near-zero solvent waste | Limited to specific cyclization modes |
E-factor = kg waste/kg product
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 92292-84-7
CAS No.: 2889-26-1
CAS No.: